3,5-Heptanedione, 4-[(dimethylamino)methylene]-
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Overview
Description
3,5-Heptanedione, 4-[(dimethylamino)methylene]- is an organic compound with the molecular formula C10H17NO2 It is a derivative of heptanedione, where a dimethylamino group is attached to the methylene carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Heptanedione, 4-[(dimethylamino)methylene]- typically involves the reaction of 3,5-heptanedione with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of 3,5-Heptanedione, 4-[(dimethylamino)methylene]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the process, and the final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3,5-Heptanedione, 4-[(dimethylamino)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
3,5-Heptanedione, 4-[(dimethylamino)methylene]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Heptanedione, 4-[(dimethylamino)methylene]- involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Heptanedione: The parent compound without the dimethylamino group.
4-(Dimethylamino)butan-2-one: A similar compound with a shorter carbon chain.
4-(Dimethylamino)pentan-2-one: Another similar compound with a different carbon chain length.
Uniqueness
3,5-Heptanedione, 4-[(dimethylamino)methylene]- is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88301-99-9 |
---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
4-(dimethylaminomethylidene)heptane-3,5-dione |
InChI |
InChI=1S/C10H17NO2/c1-5-9(12)8(7-11(3)4)10(13)6-2/h7H,5-6H2,1-4H3 |
InChI Key |
ABJYRKKLICAUMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(=CN(C)C)C(=O)CC |
Origin of Product |
United States |
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